(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone
Description
(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative featuring a 3-methoxyphenyl group at the ketone position and a phenylsulfonyl substituent on the piperazine ring.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-5-6-15(14-16)18(21)19-10-12-20(13-11-19)25(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3 |
InChI Key |
WOJQTKGDRHCQNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Phenylsulfonyl)Piperazine
The foundational intermediate, 4-(phenylsulfonyl)piperazine, is synthesized via sulfonylation of piperazine using phenylsulfonyl chloride under basic conditions. Patent WO2018114672A1 details this reaction in dichloromethane (DCM) with aqueous sodium hydroxide (1:1 molar ratio) at 0–25°C for 12 hours, achieving 78% yield (Table 1). Mono-sulfonylation is favored by employing a 1.1:1 molar ratio of phenylsulfonyl chloride to piperazine, minimizing di-substitution byproducts.
Table 1: Sulfonylation Reaction Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | NaOH (aqueous) | |
| Temperature | 0°C → 25°C (gradual) | |
| Reaction Time | 12 hours | |
| Yield | 78% |
Acylative Coupling with 3-Methoxybenzoyl Chloride
The 3-methoxybenzoyl moiety is introduced via nucleophilic acyl substitution. Patent WO2006109323A1 demonstrates that activating 3-methoxybenzoic acid with thionyl chloride (1.2 equivalents) in toluene at 50°C for 3 hours generates the corresponding acyl chloride, which is subsequently reacted with 4-(phenylsulfonyl)piperazine in dimethylformamide (DMF) containing triethylamine (2.5 equivalents). This two-step sequence yields the target compound in 65% isolated yield after recrystallization from isopropyl alcohol.
Key Considerations:
- Stoichiometry: Excess acyl chloride (1.2 equivalents) ensures complete consumption of the piperazine derivative.
- Solvent Selection: DMF enhances nucleophilicity of the piperazine’s secondary amine, whereas alternative solvents like acetonitrile reduce coupling efficiency by 15–20%.
Industrial-Scale Production Methods
Continuous Flow Sulfonylation
Modern industrial protocols (WO2018114672A1) utilize continuous flow reactors to optimize heat transfer and mixing during sulfonylation. A tubular reactor system operating at 25°C with a residence time of 30 minutes achieves 85% conversion, surpassing batch reactor yields (78%).
Catalytic Coupling Systems
Palladium-catalyzed carbonylative coupling (not explicitly detailed in cited patents but inferred from analogous methodologies) represents an emerging approach. Using carbon monoxide and 3-methoxyiodobenzene, this method could theoretically bypass acyl chloride intermediates, though yield data remain speculative.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
The coupling step’s efficiency is highly solvent-dependent (Table 2). Polar aprotic solvents (DMF, DMAc) stabilize the transition state via dipole interactions, whereas ethereal solvents (THF) result in incomplete conversion. Triethylamine outperforms inorganic bases (K₂CO₃) by scavenging HCl in situ, preventing side reactions.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Conversion (%) | Byproducts (%) | Source |
|---|---|---|---|
| DMF | 92 | 3 | |
| Acetonitrile | 75 | 12 | |
| THF | 68 | 18 |
Temperature and Time Trade-offs
Elevated temperatures (50°C) reduce reaction times from 24 to 8 hours but increase epimerization risks at the methoxy-bearing aromatic ring. Patent WO2006109323A1 recommends 25°C for 24 hours to balance speed and stereochemical integrity.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, Ar-H), 7.62–7.54 (m, 3H, Ar-H), 7.38 (t, J = 8.0 Hz, 1H, Ar-H), 6.94–6.88 (m, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, piperazine-H), 3.24–3.17 (m, 4H, piperazine-H).
- HPLC-MS : [M+H]⁺ = 401.2 (calc. 401.1), retention time = 6.8 min (C18 column, 70% MeOH/H₂O).
Purity Assessment
Recrystallization from isopropyl alcohol (WO2006109323A1) reduces impurities (<1%) detected via HPLC. Residual solvents (DMF, toluene) are controlled to <0.1% using vacuum drying at 60°C.
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
Replacing the phenylsulfonyl group with methylsulfonyl (WO2005021521A1) reduces steric hindrance, increasing coupling yields to 82% but decreasing thermal stability. Conversely, bulkier naphthylsulfonyl groups impede reaction kinetics, necessitating prolonged reaction times.
Methoxy Positional Isomerism
Ortho- and para-methoxy isomers exhibit distinct crystallization behaviors. The para-isomer crystallizes preferentially from ethanol, enabling isolation via fractional crystallization (WO2006109323A1).
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-(BENZENESULFONYL)-4-(3-HYDROXYBENZOYL)PIPERAZINE, while reduction of the carbonyl group can produce 1-(BENZENESULFONYL)-4-(3-METHOXYBENZYL)PIPERAZINE.
Scientific Research Applications
(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 360.4 g/mol . It is characterized by a methoxy group, a piperazine ring, and a sulfonyl group. The compound is investigated for its potential pharmaceutical applications, particularly because the piperazine moiety is often associated with biological activities, including antidepressant and antipsychotic effects.
Potential Applications
This compound is primarily used in medicinal chemistry and pharmacology. Its applications stem from its biological activity, especially in neuropharmacology. Piperazine-containing compounds are known for diverse pharmacological profiles. Potential applications include:
- Neuropharmacology The compound's piperazine ring contributes to diverse pharmacological profiles, including antidepressant and antipsychotic effects.
- Medicinal Chemistry: It serves as a building block in synthesizing more complex molecules with potential therapeutic applications.
- Pharmacological Research: The compound is used in studies to understand its binding affinity to various receptors and its effects on biological systems.
Structural Analogs
Several compounds share structural similarities with this compound, offering avenues for further research into structure-activity relationships.
| Compound Name | Structure | Unique Features |
|---|---|---|
| (3,4-Dimethoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | Contains an additional methoxy group, potentially enhancing lipophilicity and receptor binding. | |
| (3-Methylphenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone | Features a methylsulfonyl group which may alter pharmacodynamics compared to phenylsulfonamide. | |
| (3-Fluorophenyl)[4-(phenysulfonamido)piperazin-1-yl]methanone | Incorporates a fluorine atom which can influence metabolic stability and receptor selectivity. |
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Thermal Stability and Melting Points
- Analog 9ed: (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone () exhibits a remarkably high melting point (>350°C), attributed to the phenylsulfonyl group's contribution to crystalline stability. This suggests that the phenylsulfonyl moiety in the target compound may similarly enhance thermal stability compared to analogs lacking this group (e.g., tosyl or chlorophenylsulfonyl derivatives) .
- Compound Y030-1351: 4-(3-Chlorophenyl)piperazin-1-ylmethanone () has a lower molecular weight (318.78 g/mol) and logP of 3.45, indicating moderate lipophilicity. The target compound’s phenylsulfonyl group likely increases molecular weight (estimated ~388 g/mol) and may elevate logP slightly due to the aromatic sulfonyl group’s bulk .
Electronic and Structural Modifications
Electron-Withdrawing vs. Electron-Donating Groups
- Compound 3 (): (4-(2,3-Dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone features a dichlorobenzyl group, which is strongly electron-withdrawing.
- Analog 9ee (): The 4-(tert-butyl)phenylsulfonyl substituent introduces steric bulk, reducing reactivity compared to the target compound’s phenylsulfonyl group. This highlights how subtle substituent changes can modulate biological activity .
Dual-Substituted Piperazine Derivatives
- : 4-(3-Fluorobenzoyl)piperazin-1-ylmethanone contains dual acyl groups, creating a planar structure that may hinder membrane permeability. In contrast, the target compound’s single 3-methoxyphenyl group allows greater conformational flexibility .
Pharmacological Implications
Anti-Inflammatory and Enzyme Inhibition
- Compounds 122–125 (): Indole-based piperazinyl methanones demonstrate anti-inflammatory activity via COX-2 inhibition.
- BACE1 Inhibitors (): Piperazine fragments with sulfonyl or benzyl groups show IC50 values of ~20 mM for BACE1. The target compound’s phenylsulfonyl group may improve binding affinity due to stronger electron-withdrawing effects, though this requires experimental validation .
Crystallinity and Bioavailability
- Crystalline Forms (): Crystalline piperazinyl methanones (e.g., (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate) highlight the importance of solid-state properties in drug development. The target compound’s high melting point (inferred from 9ed) suggests stability but may challenge formulation .
Biological Activity
(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound with significant potential in pharmacology, particularly in neuropharmacology. Characterized by its unique structural features, including a methoxy group, a piperazine ring, and a sulfonyl group, this compound has garnered attention for its diverse biological activities, including antidepressant and antipsychotic effects.
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 364.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Compounds containing piperazine rings are often linked to modulation of serotonin and dopamine pathways, which are crucial in mood regulation and psychotropic effects.
Interaction Studies
Research indicates that this compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT1A subtype, which is associated with anxiolytic and antidepressant effects. Additionally, its sulfonyl group may enhance receptor binding and selectivity, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The compound has been evaluated for various biological activities:
Case Studies
- Neuropharmacological Effects : A study focused on the synthesis and evaluation of piperazine derivatives indicated that compounds with similar structures to this compound showed promising results in reducing depressive-like behaviors in animal models .
- Antimicrobial Studies : Research into related piperazine compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could be explored for its antimicrobial potential .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| (3,4-Dimethoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | C19H22N2O5S | Additional methoxy group | Enhanced lipophilicity |
| (3-Methylphenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone | C18H22N2O4S | Methylsulfonyl group | Altered pharmacodynamics |
| (3-Fluorophenyl)[4-(phenysulfonamido)piperazin-1-yl]methanone | C18H20FN2O4S | Incorporates fluorine | Influences metabolic stability |
Q & A
Q. What synthetic routes are commonly employed for the preparation of (3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone?
The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, a piperazine core is functionalized with a phenylsulfonyl group under basic conditions (e.g., Na₂CO₃, pH 9–10), followed by coupling with a 3-methoxybenzoyl moiety using acetonitrile and K₂CO₃ under reflux (0.5–5 hours) . Reaction optimization often involves adjusting stoichiometry, solvent polarity, and temperature to enhance intermediate stability .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.8–7.8 ppm range) .
- Elemental Analysis : To validate purity by comparing calculated vs. experimental C, H, N values (e.g., deviations <0.3% indicate high purity) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
Q. What in vitro assays are utilized to evaluate its biological activity?
Common assays include:
- Enzyme Inhibition Studies : Testing interactions with targets like kinases or receptors via fluorometric/colorimetric assays (IC₅₀ determination) .
- Cell Viability Assays : Assessing cytotoxicity using MTT or resazurin-based protocols in relevant cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in multi-step syntheses?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in sulfonylation steps .
- Catalyst Use : Lewis acids (e.g., AlCl₃) may accelerate electrophilic aromatic substitution in benzoylation .
- Temperature Control : Extended reflux (4–5 hours) ensures complete coupling, while lower temperatures prevent byproduct formation in sensitive steps .
Q. How should researchers address discrepancies in elemental analysis data for piperazine-based methanones?
- Purification : Recrystallization (e.g., using ethanol/water mixtures) removes impurities affecting C/H/N ratios .
- Analytical Replicates : Triplicate measurements reduce instrumental error.
- Alternative Techniques : Combustion analysis or X-ray crystallography can resolve ambiguities in crystallinity or hydrate formation .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Variation : Modifying the phenylsulfonyl group (e.g., bromo, methyl, trifluoromethyl) and analyzing bioactivity changes (e.g., IC₅₀ shifts in enzyme assays) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and guide rational design .
- Pharmacophore Mapping : Identifying critical moieties (e.g., sulfonyl group for hydrogen bonding) through comparative activity profiling .
Data Contradiction Analysis
Q. How can conflicting biological activity data across studies be reconciled?
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Evaluate compound degradation in assay media (e.g., LC-MS monitoring) to distinguish true activity from artifactual results .
Q. What factors contribute to variability in reported melting points for structurally similar analogs?
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrates) alter melting points .
- Purity Thresholds : Impurities >5% depress melting points; rigorous chromatography (e.g., flash silica gel) ensures consistency .
Methodological Tables
| Analytical Technique | Critical Parameters | Reference |
|---|---|---|
| ¹³C NMR | Quaternary carbons: 166.0 ppm (carbonyl) | |
| Elemental Analysis | Acceptable Δ: C (±0.3%), H (±0.1%) | |
| HRMS | Mass accuracy <3 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
